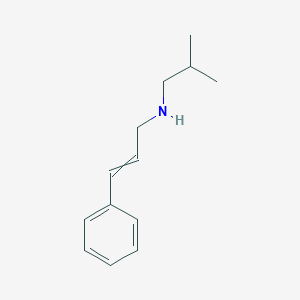

2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Chemical Reactions

Illicit Amphetamine Synthesis : The acylative decarboxylation reaction, used in the clandestine synthesis of phenyl-2-propanone, produces characteristic neutral compounds including cis and trans 1,3-diphenyl-2-methylpropene, which are difficult to separate from the main product due to their similar chemical properties (Forbes & Kirkbride, 1992).

Generation and Rearrangements of Ylides : A study on the reaction of N,N-dimethyl-2-propen-1-amine with α-diazo ketones, catalyzed by a ruthenium complex, showed the formation of α-amino ketones through rearrangements of transient nitrogen ylides, indicating potential applications in organic synthesis (Zotto et al., 2000).

Polymer and Material Science

- Modification of Hydrogels : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid and propane-1,2-diamine, showed increased swelling and thermal stability, suggesting applications in medical devices and drug delivery systems (Aly & El-Mohdy, 2015).

Organic Light-Emitting Diodes (OLEDs)

- Optical Properties in OLEDs : The synthesis and characterization of triarylamines, including N,N-bis(7-tert-butylpyren-1-yl)-N-pyrenyl-1-amine, revealed their potential use as non-doped emitters in OLEDs, showing green fluorescence emissions and high thermal stability (Zhang et al., 2016).

Corrosion Inhibition

- Corrosion Inhibition in Metals : Amine derivative compounds, such as 2-[(phenylamino)methyl]phenol, were found to be effective corrosion inhibitors for mild steel in HCl medium, potentially useful in industrial applications (Boughoues et al., 2020).

Fluorescence Enhancement

- Fluorescence Enhancement : The introduction of N-phenyl substituents to 4-aminostilbenes, like trans-4-(N-phenylamino)stilbene, results in a more planar ground-state geometry and high fluorescence quantum yields, indicating potential applications in fluorescence-based sensors or imaging (Yang, Chiou, & Liau, 2002).

properties

IUPAC Name |

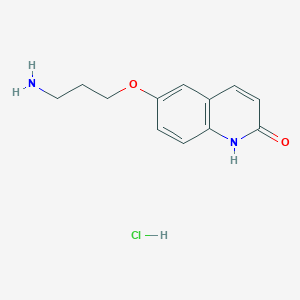

2-methyl-N-(3-phenylprop-2-enyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-9,12,14H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBUEBBTUPUBQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC=CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405887 |

Source

|

| Record name | 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- | |

CAS RN |

144608-94-6 |

Source

|

| Record name | 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B114499.png)

![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)

![N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide](/img/structure/B114517.png)

![7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphadodecane-1-aminium]](/img/structure/B114518.png)